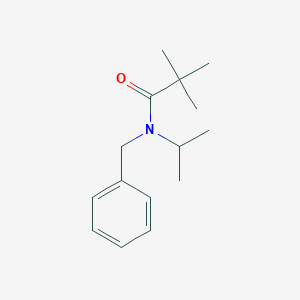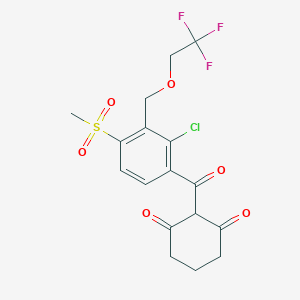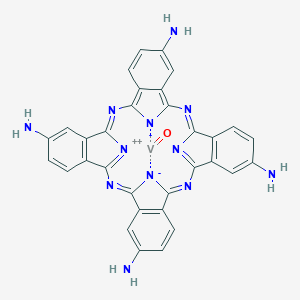
(Tetraaminophthalocyaninato)oxovanadium(iv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetraaminophthalocyaninato)oxovanadium(iv) is a complex organic compound that contains multiple nitrogen atoms and a vanadium center
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the core structure and the incorporation of the vanadium center. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the polycyclic framework.
Incorporation of Vanadium: The vanadium center is introduced through a reaction with a vanadium-containing reagent under specific conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Similarly, the vanadium center can be reduced under appropriate conditions.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a catalyst in various organic reactions due to the presence of the vanadium center.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases that involve oxidative stress.
Industry: The compound’s catalytic properties can be utilized in industrial processes, such as the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the vanadium center with molecular targets. The vanadium center can undergo redox reactions, which can influence various biochemical pathways. The nitrogen atoms in the compound can also interact with biological molecules, further contributing to its effects.
Comparison with Similar Compounds
This compound can be compared with other vanadium-containing compounds, such as:
Vanadyl Sulfate: A simpler vanadium compound used in various applications.
Vanadium Pentoxide: Another vanadium compound with different properties and applications.
The uniqueness of (Tetraaminophthalocyaninato)oxovanadium(iv) lies in its complex structure and the presence of multiple nitrogen atoms, which provide unique chemical and biological properties.
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.O.V/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;;/h1-12H,33-36H2;;/q-2;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNAAZQAKYTDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N12OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
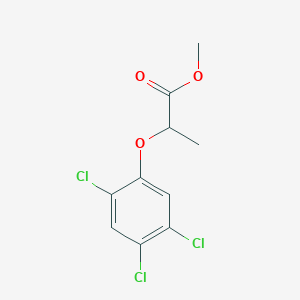
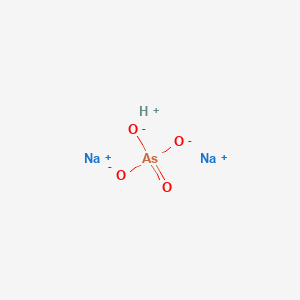
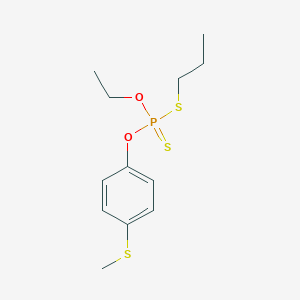
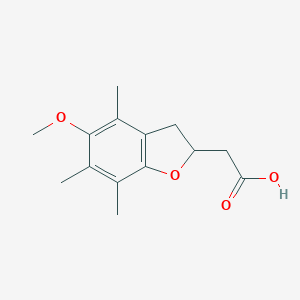
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
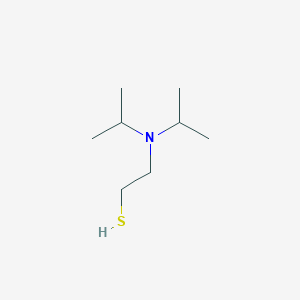
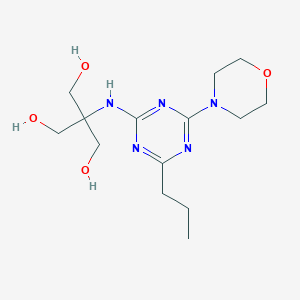
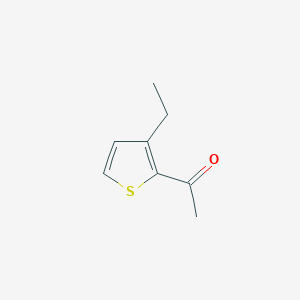
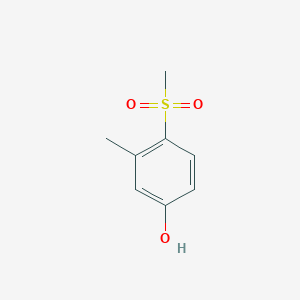
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
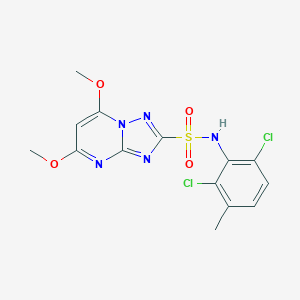
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)
